molecular formula C8H6FNO3 B2471253 1-(2-Fluoro-4-nitrophenyl)ethanone CAS No. 866579-96-6

1-(2-Fluoro-4-nitrophenyl)ethanone

Cat. No.: B2471253
CAS No.: 866579-96-6
M. Wt: 183.138
InChI Key: LBEGSSDPGNYHQI-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6FNO3. It is characterized by a fluoro and nitro group attached to a phenyl ring, with an ethanone group at the para position relative to the nitro group. This compound is known for its yellow to orange crystalline powder appearance and is soluble in organic solvents like ethanol, toluene, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-nitrophenyl)ethanone can be synthesized through various methods. One common approach involves the nitration of 2-fluoroacetophenone, followed by purification. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluoro group can enhance binding affinity to target proteins .

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-nitrophenyl)ethanone
  • 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Comparison: 1-(2-Fluoro-4-nitrophenyl)ethanone is unique due to the specific positioning of the fluoro and nitro groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEGSSDPGNYHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866579-96-6
Record name 1-(2-fluoro-4-nitrophenyl)ethan-1-one
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